

# Spectroscopic Profile of 4-Ethyloctanal: A Technical Guide

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## Compound of Interest

Compound Name: 4-Ethyloctanal

Cat. No.: B3054142

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Ethyloctanal**, a branched-chain aldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

## Chemical Structure and Properties

IUPAC Name: **4-Ethyloctanal** Molecular Formula:  $C_{10}H_{20}O$  Molecular Weight: 156.27 g/mol [\[1\]](#)

CAS Number: 58475-04-0 [\[1\]](#) Appearance: Clear, colorless liquid with a floral-like odor. [\[1\]](#)

## Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for **4-Ethyloctanal** based on established principles of organic spectroscopy.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted  $^1H$  NMR Data for **4-Ethyloctanal** (Solvent:  $CDCl_3$ , Reference: TMS)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~9.76	Triplet (t)	1H	H-1 (Aldehyde proton, -CHO)
~2.42	Multiplet (m)	2H	H-2 (-CH <sub>2</sub> -CHO)
~1.25 - 1.60	Multiplet (m)	11H	H-3, H-4, H-5, H-6, H-7, Ethyl-CH <sub>2</sub>
~0.88 - 0.92	Multiplet (m)	6H	H-8 (-CH <sub>3</sub> ), Ethyl-CH <sub>3</sub>

Note: The aldehyde proton signal is highly distinctive and appears far downfield. The aliphatic protons in the chain and the ethyl group will likely overlap, forming a complex multiplet.

Table 2: Predicted <sup>13</sup>C NMR Data for **4-Ethyl-octanal** (Solvent: CDCl<sub>3</sub>, Reference: TMS)

Chemical Shift ( $\delta$ , ppm)	Assignment
~202.8	C-1 (Aldehyde C=O)
~51.5	C-2
~39.0	C-4
~30.0	C-3
~29.5	C-5
~25.5	Ethyl-CH <sub>2</sub>
~23.0	C-6
~22.6	C-7
~14.1	C-8
~11.5	Ethyl-CH <sub>3</sub>

Note: The carbonyl carbon of the aldehyde is characteristic and appears in the 190-215 ppm range.<sup>[2][3]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for **4-Ethyloctanal**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2958, ~2927, ~2872	Strong	C-H stretching (alkane)[4]
~2820, ~2720	Medium	C-H stretching (aldehyde)[5]
~1730	Strong	C=O stretching (aldehyde)[4] [5]
~1465	Medium	C-H bending (alkane)
~1378	Medium	C-H bending (alkane)

Note: The strong carbonyl (C=O) absorption around 1730 cm<sup>-1</sup> and the two characteristic aldehyde C-H stretching bands are key diagnostic peaks for identifying the aldehyde functionality.[3][5]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **4-Ethyloctanal**

m/z	Ion	Notes
156.1514	$[M]^+$	Molecular ion (Monoisotopic Mass)[1]
157.1587	$[M+H]^+$	Protonated molecule[6]
179.1406	$[M+Na]^+$	Sodium adduct[6]
139.1487	$[M+H-H_2O]^+$	Loss of water from the protonated molecule[6]
127	$[M-CHO]^+$	Loss of the formyl group
99	$[M-C_4H_9]^+$	Alpha-cleavage
85	$[M-C_5H_{11}]^+$	Alpha-cleavage
57	$[C_4H_9]^+$	
44	$[CH_2=CHO]^+$	McLafferty rearrangement product

Note: Aldehydes typically show a moderately intense molecular ion peak.[2] Characteristic fragmentation patterns include alpha-cleavage and the McLafferty rearrangement.[2][7]

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample such as **4-Ethyl octanal**.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Ethyl octanal** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $CDCl_3$ ). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition for  $^1H$  NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, relaxation delay, and

acquisition time.

- Data Acquisition for  $^{13}\text{C}$  NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## IR Spectroscopy

- Sample Preparation: For a liquid sample, the simplest method is to place a drop of **4-Ethyl octanal** between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Obtain a background spectrum of the clean salt plates. Then, place the sample in the spectrometer and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts to identify the functional groups.

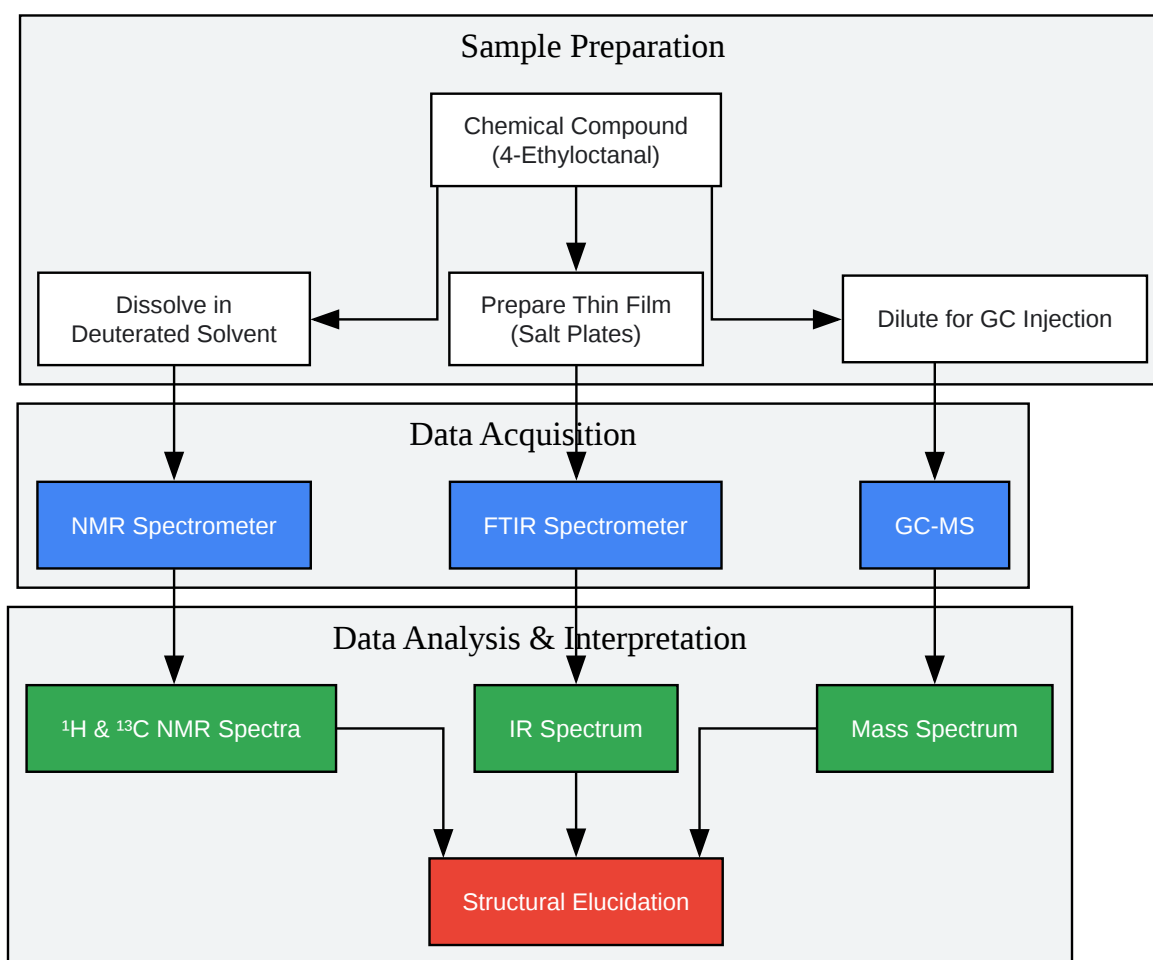
## Mass Spectrometry

- Sample Introduction: For a volatile liquid like **4-Ethyl octanal**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method.<sup>[4]</sup> The sample is injected into a gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.
- Ionization: Electron Ionization (EI) is a standard method for GC-MS. In the ion source, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).

- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value, generating a mass spectrum.
- **Data Analysis:** Analyze the mass spectrum to identify the molecular ion peak and the characteristic fragmentation patterns to confirm the structure of the compound.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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